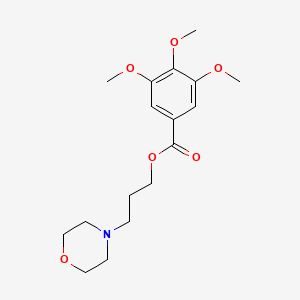

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester

Description

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester is a synthetic aromatic ester derived from 3,4,5-trimethoxybenzoic acid. The compound features a morpholinopropyl group esterified to the carboxylate moiety of the benzoic acid backbone. This compound is of interest in medicinal chemistry due to the morpholine group’s role in improving pharmacokinetic properties, such as membrane permeability and metabolic resistance .

Properties

CAS No. |

60439-46-5 |

|---|---|

Molecular Formula |

C17H25NO6 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C17H25NO6/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18/h11-12H,4-10H2,1-3H3 |

InChI Key |

VXOBLNCPAAJICO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the esterification reaction between 3,4,5-trimethoxybenzoic acid and 3-morpholinopropanol. This reaction proceeds under either acidic or basic catalytic conditions, where the nucleophilic hydroxyl group of morpholinopropanol attacks the electrophilic carbonyl carbon of the carboxylic acid, followed by dehydration to form the ester bond.

Detailed Reaction Conditions

- Reactants : 3,4,5-trimethoxybenzoic acid and 3-morpholinopropanol

- Catalysts/Conditions : Acidic catalysts such as sulfuric acid or basic catalysts like pyridine or triethylamine may be used to facilitate the esterification.

- Solvents : Common solvents include aromatic solvents like toluene or ethers such as tetrahydrofuran (THF) or 1,4-dioxane, which provide suitable reaction media.

- Temperature and Time : Reflux conditions for several hours (typically 4-6 hours) are employed to ensure complete conversion.

- Workup : After completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate or triethylamine) and extracted with organic solvents like ethyl acetate. The organic layer is then dried and concentrated under reduced pressure to isolate the ester product.

Alternative Activation Methods

Recent research highlights the use of carboxylic acid activation techniques to improve esterification efficiency:

- Formamide Catalysis : Formamide can catalyze the activation of carboxylic acids, enhancing the nucleophilic substitution step for ester formation. This method offers improved atom economy and milder conditions compared to traditional chlorination reagents.

- Chlorination Agents : Oxalyl chloride, thionyl chloride, and phosgene have been used to convert carboxylic acids into more reactive acid chlorides before esterification, but these methods release corrosive byproducts and require careful handling.

Data Table: Summary of Preparation Parameters

Research Discoveries and Analysis

Mechanistic Insights

The esterification mechanism involves nucleophilic attack by the morpholinopropanol oxygen on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Dehydration leads to ester bond formation. Acidic or basic catalysts serve to activate the carboxyl group or deprotonate the alcohol, respectively, facilitating the reaction.

Atom Economy and Green Chemistry Considerations

Comparative studies on carboxylic acid activation show that methods using trichlorotriazine (TCT) or carbodiimides (DCC, EDC) provide better atom economies than traditional chlorination reagents. Formamide catalysis offers an environmentally friendlier alternative, minimizing hazardous byproducts and improving cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid or its aldehyde derivatives.

Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of benzoic acid esters exhibit notable antitumor properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation by modulating pathways associated with drug resistance. Specifically, the structure-activity relationship (SAR) studies suggest that modifications in the benzoic acid moiety can enhance bioactivity against multidrug-resistant (MDR) cancer cells .

Antimicrobial Properties

The ester has shown promising antimicrobial activity against various pathogens. The presence of the morpholinopropyl group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death. In vitro tests have confirmed its efficacy against both gram-positive and gram-negative bacteria .

Central Nervous System Effects

Research into the central nervous system (CNS) effects of this compound indicates potential applications in treating neurological disorders. Compounds with similar structures have been found to exhibit neuroprotective effects and may be developed into therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Agricultural Applications

Pesticide Development

Benzoic acid esters are being explored as potential pesticide agents due to their ability to disrupt the growth of harmful insects and fungi. The trimethoxy substitution enhances the lipophilicity of the molecule, allowing for better penetration into plant tissues. Field trials have demonstrated effective pest control with minimal toxicity to beneficial organisms .

Plant Growth Regulators

The compound's ability to influence plant growth has led to its investigation as a plant growth regulator. Studies indicate that it can enhance seed germination rates and root development when applied in appropriate concentrations .

Material Science Applications

Plasticizers in Polymers

Benzoic acid esters are used as plasticizers in polymer formulations to improve flexibility and processability. The morpholinopropyl group contributes to enhanced compatibility with various polymer matrices, making it suitable for applications in coatings and adhesives .

Stabilizers in Food Packaging

The compound is being evaluated for use as a stabilizer in food packaging materials. Its antimicrobial properties can help extend the shelf life of packaged foods by inhibiting microbial growth on packaging surfaces .

Data Tables

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of benzoic acid derivatives on MDR cancer cells. The results showed that specific structural modifications led to increased cytotoxicity and reduced resistance mechanisms, highlighting the potential for developing new anticancer drugs based on this compound's structure .

Case Study 2: Agricultural Use

Field trials conducted on crops treated with benzoic acid esters demonstrated a significant reduction in pest populations without harming beneficial insects. The results suggested that these compounds could serve as environmentally friendly alternatives to conventional pesticides, promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester involves its interaction with specific molecular targets and pathways. The methoxy groups and the ester moiety play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative features:

Key Comparisons

Morpholine vs. Piperidine Derivatives The target compound’s morpholinopropyl group contrasts with piperidine-containing analogs (e.g., ). Morpholine’s oxygen atom may enhance solubility compared to piperidine’s fully saturated nitrogen ring, which could improve bioavailability .

Trimethoxy vs. Trihydroxy Substitutions

- Propyl gallate (trihydroxy benzoate) lacks methoxy groups, increasing acidity (pKa ~7–8) and antioxidant capacity via radical scavenging. In contrast, the trimethoxy pattern in the target compound reduces acidity (pKa ~9–10) and may favor lipid bilayer penetration .

Salt Forms and Solubility The hydrochloride salt of the diphenylpropylamino analog () demonstrates how salt formation can drastically improve aqueous solubility, a critical factor for intravenous formulations. The target compound, lacking ionic groups, may require co-solvents for delivery .

The cyclopentyloxy and methylthio groups in ’s compound increase lipophilicity, favoring blood-brain barrier penetration but risking CYP450-mediated metabolism .

Biological Activity

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester (commonly referred to as TMMP) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

TMMP is characterized by the presence of three methoxy groups on the benzene ring and a morpholinopropyl side chain. Its chemical formula is with a molecular weight of approximately 373.85 g/mol. The synthesis of TMMP typically involves the esterification of 3,4,5-trimethoxybenzoic acid with morpholinopropanol using various coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .

Antitumor Properties

TMMP and its analogs have been investigated for their antitumor activity. A study demonstrated that derivatives of 3,4,5-trimethoxybenzoyl esters exhibited moderate cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB231) with IC50 values around 46.7 μM . The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth.

Antiviral and Antimicrobial Effects

Research indicates that TMMP derivatives possess notable antiviral and antimicrobial properties. The presence of methoxy groups enhances their interaction with biological targets, making them effective against a range of pathogens . For instance, certain esters demonstrated significant inhibition against viral replication in vitro.

Anti-inflammatory Activity

TMMP has shown promise in reducing inflammation through modulation of inflammatory mediators. Studies have indicated that compounds similar to TMMP can inhibit the production of pro-inflammatory cytokines in cell cultures . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies for TMMP reveal that the positioning and number of methoxy groups significantly influence its biological activity. Compounds with additional functional groups that enhance hydrogen bonding capabilities tend to exhibit improved interactions with target proteins such as soluble epoxide hydrolase .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| TMMP | 46.7 | Antitumor |

| Ester N5 | 6.4 | Inhibition of epoxide hydrolase |

| Ester S2 | >100 | MDR modulation |

Case Studies

- Antitumor Activity : In vitro studies showed that TMMP derivatives inhibited the proliferation of melanoma cells by down-regulating genes involved in the folate cycle . This highlights the potential for TMMP in cancer chemoprevention.

- Anti-inflammatory Effects : In animal models, TMMP demonstrated a reduction in paw edema induced by carrageenan, showcasing its anti-inflammatory efficacy .

- Cosmetic Applications : Research has indicated that TMMP can inhibit melanin synthesis without cytotoxic effects, suggesting its utility in skin-whitening formulations .

Q & A

Q. How can researchers optimize reaction scalability for this compound without compromising yield?

- Process Chemistry Strategies :

- Continuous Flow Synthesis : Use microreactors to enhance mixing and heat transfer during esterification, reducing reaction time from hours to minutes .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

- Case Study : highlights scalable esterification methods for structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.